molecular formula C19H21NO5 B6412626 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261894-29-4

3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6412626
CAS RN: 1261894-29-4
M. Wt: 343.4 g/mol
InChI Key: DMQCHQQAGAXWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid (3-BAP-2MB) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of around 170 °C and a molecular weight of 343.4 g/mol. It is a derivative of benzoic acid and is commonly used in organic synthesis, as a reagent for the synthesis of amines, and as an intermediate for the synthesis of other compounds. 3-BAP-2MB has become increasingly popular in recent years due to its wide range of applications and the ease with which it can be synthesized.

Scientific Research Applications

3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is widely used in scientific research applications. It is a useful reagent for the synthesis of amines, and is also used in the synthesis of other organic compounds. It is also used in the synthesis of peptides and proteins, as a reagent for the deprotection of amines and as an intermediate for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the synthesis of dyes and pigments.

Mechanism of Action

3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is an intermediate in the synthesis of amines, and its mechanism of action is based on the reaction of 4-bromo-3-methoxybenzoic acid with sodium hydroxide and ethylenediamine. The reaction produces the intermediate 4-BOC-aminophenyl-3-methoxybenzoic acid, which is then reacted with hydrochloric acid to produce 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%.
Biochemical and Physiological Effects
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is not known to have any direct biochemical or physiological effects, as it is not known to be metabolized or absorbed by the body. However, it can be used in the synthesis of compounds which have known biochemical and physiological effects, such as peptides and proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in lab experiments is that it is easy to synthesize, with a yield of around 95%. It is also relatively stable, with a melting point of around 170 °C. However, it is important to note that the reaction is not suitable for use with highly reactive compounds, as it may lead to unwanted side reactions.

Future Directions

There are numerous potential future directions for the use of 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in scientific research. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins, and as an intermediate in the synthesis of pharmaceuticals. It could also be used in the synthesis of polymers, dyes, and pigments. Additionally, it could be used in the development of new methods for the synthesis of amines and other organic compounds. Finally, it could be used in the development of new methods for the deprotection of amines and other compounds.

Synthesis Methods

3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% can be synthesized using a two-step procedure. In the first step, 4-bromo-3-methoxybenzoic acid is reacted with sodium hydroxide and ethylenediamine to form the intermediate 4-BOC-aminophenyl-3-methoxybenzoic acid. In the second step, the intermediate is reacted with hydrochloric acid to form 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%. The reaction is carried out at room temperature and the yield is typically around 95%.

properties

IUPAC Name

2-methoxy-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-10-8-12(9-11-13)14-6-5-7-15(17(21)22)16(14)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQCHQQAGAXWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid

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